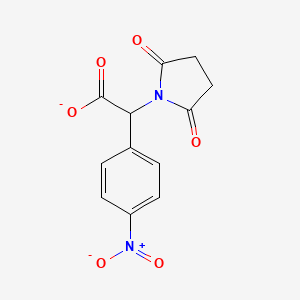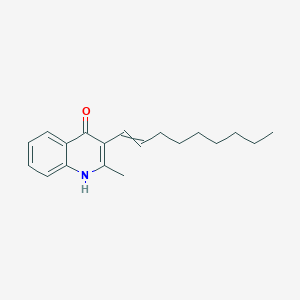![molecular formula C16H16FNO B14798819 N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
The synthesis of N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-fluoro-4-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The Schiff base can be hydrolyzed back to the starting aldehyde and amine under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Aplicaciones Científicas De Investigación
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of liquid crystals and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline varies depending on its application. In biological systems, it is believed to interact with cellular targets such as enzymes and receptors, leading to inhibition of their activity. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In materials science, its electronic properties are exploited to create materials with specific optical and electrical characteristics.
Comparación Con Compuestos Similares
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline can be compared with other Schiff bases and fluorinated aromatic compounds. Similar compounds include:
N-(4-ethoxybenzylidene)-4-butylaniline: This compound has a butyl group instead of a fluoro and methyl group, leading to different physical and chemical properties.
N-(4-methoxybenzylidene)-4-butylaniline: The presence of a methoxy group instead of an ethoxy group can affect the compound’s reactivity and applications.
3-fluoro-4-cyano substituted benzoates: These compounds share the fluorinated aromatic ring but have different substituents, leading to variations in their chemical behavior and applications.
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline stands out due to its unique combination of functional groups, which confer specific electronic and steric properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C16H16FNO |
|---|---|
Peso molecular |
257.30 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-N-(3-fluoro-4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H16FNO/c1-3-19-15-8-5-13(6-9-15)11-18-14-7-4-12(2)16(17)10-14/h4-11H,3H2,1-2H3 |
Clave InChI |
OIFYKJWSAUMCNV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-pentyl-2-[6-(tetrazolidin-5-ylmethoxy)naphthalen-2-yl]indole](/img/structure/B14798739.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14798747.png)

![benzyl (5S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B14798757.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)


![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)
